N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
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Overview
Description
N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of isothiazole, pyrazolo, and oxazine rings
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the activity of certain enzymes, thereby altering biochemical pathways .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that these compounds may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isothiazole ring, followed by the construction of the pyrazolo and oxazine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of specific catalysts can enhance the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve high throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiazole, pyrazolo, and oxazine derivatives. Examples include:
- 3-methylisothiazole
- 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
- 2-carboxamide derivatives
Uniqueness
N-(3-METHYL-1,2-THIAZOL-5-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7-5-9(18-14-7)12-11(16)8-6-10-15(13-8)3-2-4-17-10/h5-6H,2-4H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSVRZDEGZWOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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